molecular formula C22H17ClN2O B12871256 5-(4-Chlorophenyl)-3-(4-methoxyphenyl)-1-phenyl-1h-pyrazole CAS No. 27301-45-7

5-(4-Chlorophenyl)-3-(4-methoxyphenyl)-1-phenyl-1h-pyrazole

Katalognummer: B12871256
CAS-Nummer: 27301-45-7
Molekulargewicht: 360.8 g/mol
InChI-Schlüssel: NIABHPPISVHWPZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(4-Chlorophenyl)-3-(4-methoxyphenyl)-1-phenyl-1h-pyrazole is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of three different phenyl groups substituted at various positions on the pyrazole ring, making it a unique and interesting molecule for various applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chlorophenyl)-3-(4-methoxyphenyl)-1-phenyl-1h-pyrazole typically involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones or their equivalents. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process. For instance, the reaction between 4-chlorophenylhydrazine and 4-methoxyacetophenone in the presence of an acid catalyst can yield the desired pyrazole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.

Analyse Chemischer Reaktionen

Types of Reactions

5-(4-Chlorophenyl)-3-(4-methoxyphenyl)-1-phenyl-1h-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

5-(4-Chlorophenyl)-3-(4-methoxyphenyl)-1-phenyl-1h-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 5-(4-Chlorophenyl)-3-(4-methoxyphenyl)-1-phenyl-1h-pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5-(4-Chlorophenyl)-3-(4-methoxyphenyl)-1-phenyl-1h-pyrazole can be compared with other pyrazole derivatives such as:
    • 5-(4-Bromophenyl)-3-(4-methoxyphenyl)-1-phenyl-1h-pyrazole
    • 5-(4-Chlorophenyl)-3-(4-hydroxyphenyl)-1-phenyl-1h-pyrazole

Uniqueness

  • The presence of the 4-chlorophenyl and 4-methoxyphenyl groups in this compound imparts unique chemical and biological properties compared to other pyrazole derivatives. These substituents can influence the compound’s reactivity, solubility, and biological activity, making it a valuable molecule for various applications.

Eigenschaften

CAS-Nummer

27301-45-7

Molekularformel

C22H17ClN2O

Molekulargewicht

360.8 g/mol

IUPAC-Name

5-(4-chlorophenyl)-3-(4-methoxyphenyl)-1-phenylpyrazole

InChI

InChI=1S/C22H17ClN2O/c1-26-20-13-9-16(10-14-20)21-15-22(17-7-11-18(23)12-8-17)25(24-21)19-5-3-2-4-6-19/h2-15H,1H3

InChI-Schlüssel

NIABHPPISVHWPZ-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)C2=NN(C(=C2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.